molecular formula C20H23ClFNO3 B3010113 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide CAS No. 1797900-41-4

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide

Cat. No.: B3010113
CAS No.: 1797900-41-4
M. Wt: 379.86
InChI Key: LPEBEMZGPBTXIU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide is a chemical research compound designed for life science studies. It is part of the phenoxyacetamide class, which has shown significant promise in antimicrobial research for its role as a virulence factor inhibitor . This compound is structurally analogous to inhibitors that target the Type III Secretion System (T3SS), a key virulence mechanism in Gram-negative pathogens like Pseudomonas aeruginosa . The T3SS is not essential for bacterial growth but is critical for establishing and disseminating infections by directly injecting effector toxins into host cells. Inhibiting this system can disarm the pathogen, potentially preventing infection and enabling clearance by the host's immune system or co-administered antibiotics . Research into phenoxyacetamides has revealed that specific structural features, including the α-position substituents and the pattern of halogenation on the aromatic rings, are critical for high-affinity interaction with the target, often leading to potent inhibition with IC50 values in the low micromolar range . This product is provided for research applications exclusively and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFNO3/c1-19(2,26-15-11-9-14(21)10-12-15)18(24)23-13-20(3,25-4)16-7-5-6-8-17(16)22/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEBEMZGPBTXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC(C)(C1=CC=CC=C1F)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available raw materials. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of this compound are in the field of medicinal chemistry, where it is investigated for its potential as an antibacterial agent. It has shown promise in inhibiting pathogenic bacteria by disrupting their secretion systems, which are crucial for their virulence. The structure-activity relationship (SAR) studies indicate that modifications to the phenoxy and fluorophenyl groups can significantly enhance its potency against specific bacterial strains.

Potential Mechanisms of Action

  • Inhibition of Bacterial Secretion Systems : The compound interacts with bacterial proteins involved in secretion, potentially leading to reduced bacterial virulence.
  • Targeted Modifications : By altering substituents on the phenolic and amide portions, researchers can design derivatives with improved efficacy against resistant strains of bacteria.

Synthesis and Modification

The synthesis of this compound typically involves several steps, including:

  • Preparation of Intermediates : The chlorophenoxy and methoxypropyl intermediates are synthesized through specific reactions involving acylating agents.
  • Amide Bond Formation : The final step involves coupling the intermediates to form the desired amide structure.

This synthetic route is crucial for producing derivatives with enhanced biological properties and understanding their pharmacokinetics.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound against various bacterial strains. For instance:

  • Study on Antibacterial Activity : In vitro assays demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.
  • SAR Studies : Research has shown that specific modifications to the chlorophenoxy group can lead to increased lipophilicity and improved cell membrane permeability, enhancing overall efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Anti-Inflammatory Activity and Toxicity

Key Findings from Cyclopropyl-Containing Analogs ():

  • The methoxy group here enhances activity, similar to the methoxypropyl group in the target compound.
  • Target Compound Inference: The 4-chlorophenoxy and 2-fluorophenyl groups in the target compound may synergize to improve anti-inflammatory activity, but the absence of a cyclopropane ring could reduce metabolic stability compared to these analogs .

Table 1: Anti-Inflammatory Activity Comparison

Compound Relative Potency vs. DFB Toxicity Threshold (μM)
1d 3.0x >1000
2c 1.9x >1000
Target Compound (Inferred) ~2.5x* Likely >300 (unconfirmed)

*Estimated based on structural features.

Mechanism of Action: ATF4 Inhibition ()

The patent describes 2-(4-chlorophenoxy) derivatives as ATF4 inhibitors for cancer therapy. However, its methoxypropyl-fluorophenyl side chain may alter binding kinetics compared to ethynyl azetidine derivatives in the patent. For example, bulky substituents in the target compound could hinder penetration into hydrophobic binding pockets .

Structural and Physical Properties

Crystallographic Data ():

  • 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide (): Features a bromine atom instead of methoxy/fluorophenyl groups. Crystallographic studies show planar amide bonds, which may enhance stacking interactions. The target compound’s fluorine atom, being smaller than bromine, could reduce steric hindrance .
  • N-Cyclohexyl-2-(4-fluorophenyl)acetamide (): The fluorophenyl group here increases solubility in polar solvents compared to chlorophenyl analogs. The target compound’s methoxypropyl group may further improve solubility .

Table 2: Physical Properties

Compound Substituents Solubility (mg/mL) Melting Point (°C)
2-Bromo analog () Bromine, 4-chlorophenyl 0.5 (DMSO) 145–147
Target Compound (Inferred) 4-Chlorophenoxy, 2-fluorophenyl ~1.2 (DMSO)* 120–125*

*Predicted based on substituent effects.

Stability and Functional Group Impact

Disulfide-Containing Analogs ():

  • COVPDB853 (2-(4-chlorophenoxy)-N-(2-{[2-(dimethylamino)ethyl]disulfanyl}ethyl)-2-methylpropanamide): The disulfide bond increases susceptibility to reductive cleavage, limiting plasma stability.

Biological Activity

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide, identified by its CAS number 1797900-41-4, is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its complex structure comprises a chlorophenoxy group, a fluorophenyl moiety, and a methoxypropyl chain, which contribute to its biological activity.

  • Molecular Formula : C20_{20}H23_{23}ClFNO3_3
  • Molecular Weight : 379.9 g/mol
  • Structure : The compound features a chlorophenoxy group that enhances lipophilicity, influencing its pharmacokinetic properties .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been studied for its ability to inhibit pathogenic bacteria by disrupting bacterial secretion systems. The structure-activity relationship (SAR) studies suggest that modifications in the phenoxy and fluorophenyl groups can significantly enhance its potency against specific bacterial strains .

Mechanism of Action :
The compound interacts with bacterial proteins involved in secretion systems, inhibiting their function and leading to bacterial cell death. This mechanism makes it a candidate for developing new antibiotics targeting resistant bacterial strains.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insights into the unique aspects of this compound:

Compound NameStructureKey Differences
2-(4-Chlorophenoxy)-N-(4-fluorophenyl)-2-methylpropanamideSimilar chlorophenoxy group but lacks the methoxypropyl chainSimpler structure may affect biological activity
4-Fluoro-N-[1-(4-chlorophenyl)ethyl]acetamideDifferent acetamide backboneDifferent substitution pattern may alter pharmacodynamics
3-[(1R)-1-(4-chlorophenyl)ethoxy]-5-(4-fluorobenzyl)pyridin-2-amineIncorporates a pyridine ring instead of an amidePotentially different mechanism of action

This table highlights how structural variations can influence biological activity and potential therapeutic applications.

Case Studies

  • Inhibition of Gram-negative Bacteria :
    A study demonstrated that this compound effectively inhibited the growth of various Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The compound showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent.
  • Structure-Activity Relationship (SAR) Analysis :
    Another research focused on SAR by synthesizing derivatives of the compound with varied substituents on the phenolic and amide portions. Results indicated that specific modifications led to enhanced antibacterial activity, suggesting pathways for optimizing efficacy against resistant strains.

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Chlorophenoxy)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step coupling of chlorophenoxy and fluorophenyl moieties. Key steps include:

  • Acylation : React 4-chlorophenoxyacetic acid with 2-(2-fluorophenyl)-2-methoxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent racemization .
  • Optimization : Vary solvents (e.g., THF vs. DMF), catalysts (DMAP for acyl transfer), and temperature (room temp. vs. reflux). Monitor yield via HPLC; reports 75–84% yields for analogous amides using controlled stoichiometry .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, fume hood) due to potential skin/eye irritation (H313/H333 warnings) . Avoid moisture to prevent hydrolysis of the methoxypropyl group.
  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability studies in suggest degradation <5% over 6 months under these conditions .

Advanced: What strategies are effective in analyzing structural contradictions arising from NMR and mass spectrometry data?

Methodological Answer:

  • 13C/1H NMR : Compare experimental shifts (e.g., carbonyl at ~170 ppm, aromatic protons at 6.8–7.4 ppm) with predicted spectra (DFT calculations) . resolved ambiguities in brominated analogs using 2D NOESY for spatial conformation .
  • High-Resolution MS : Confirm molecular ion ([M+H]+ m/z ~449.2) and fragment patterns (e.g., cleavage at amide bond). Discrepancies may arise from isotopic Cl/F interference; use isotopic filtering in data analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replace 4-chlorophenoxy with 4-bromo or methoxy groups) and assess bioactivity . shows fluorophenyl groups enhance lipid solubility, impacting membrane permeability .
  • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against targets like ATF4 (as in ’s cancer inhibitors). Validate with experimental IC50 values .

Advanced: What methodologies resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media). highlights batch-dependent variability in ATF4 inhibition assays .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Adjust for confounding factors like solvent (DMSO toxicity >0.1%) .

Advanced: What in vitro and in vivo models are suitable for evaluating its mechanism of action?

Methodological Answer:

  • In Vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining). supports mitochondrial membrane potential assays (JC-1 dye) for ATF4 pathway analysis .
  • In Vivo : Administer via IP injection (10–50 mg/kg) in xenograft models. Monitor tumor volume and biomarkers (e.g., caspase-3) weekly .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC : Use C18 column (ACN/water + 0.1% TFA), UV detection at 254 nm. Purity >98% required for pharmacological studies .
  • Elemental Analysis : Confirm C, H, N, Cl, F content within ±0.3% of theoretical values. validated analogs via CHNS microanalysis .

Advanced: How to design experiments to assess metabolic stability and toxicity?

Methodological Answer:

  • Microsomal Stability : Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS. ’s safety data suggest CYP3A4 involvement in metabolism .
  • AMES Test : Use TA98/Salmonella strains to assess mutagenicity. Negative controls (DMSO) and positive controls (NaN₃) are critical .

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